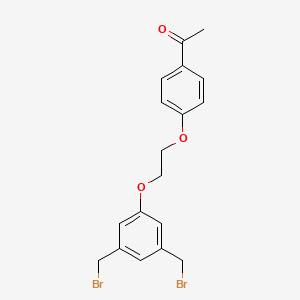
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is an organic compound characterized by its complex structure, which includes multiple bromomethyl groups and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of a precursor compound, followed by etherification and subsequent functional group transformations. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes the compound useful as a biochemical probe or in the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(2-(3,5-Dichloromethyl)phenoxy)ethoxy)phenyl)ethanone: Similar structure but with chlorine atoms instead of bromine.
1-(4-(2-(3,5-Dimethyl)phenoxy)ethoxy)phenyl)ethanone: Similar structure but with methyl groups instead of bromomethyl groups.
Uniqueness
1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is unique due to the presence of multiple bromomethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C18H18Br2O3 |
|---|---|
Peso molecular |
442.1 g/mol |
Nombre IUPAC |
1-[4-[2-[3,5-bis(bromomethyl)phenoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H18Br2O3/c1-13(21)16-2-4-17(5-3-16)22-6-7-23-18-9-14(11-19)8-15(10-18)12-20/h2-5,8-10H,6-7,11-12H2,1H3 |
Clave InChI |
VEQZYGTYAGXUFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC(=CC(=C2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


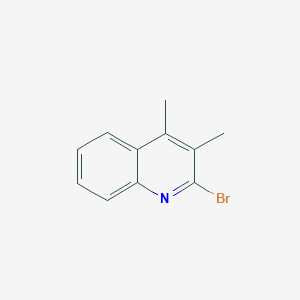
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
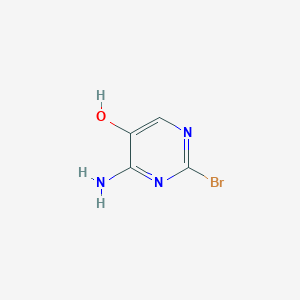
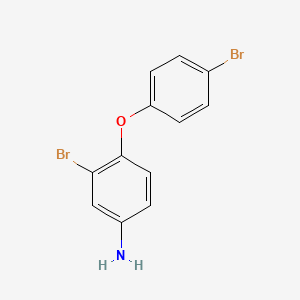
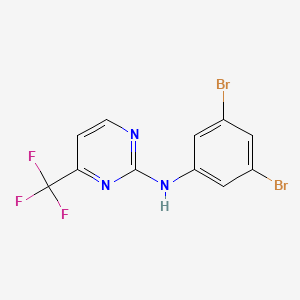
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)
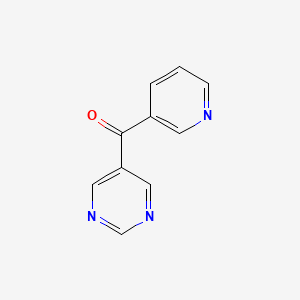
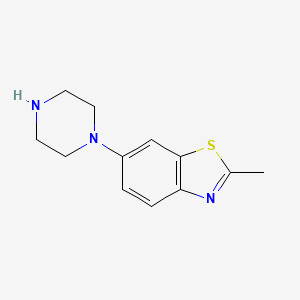

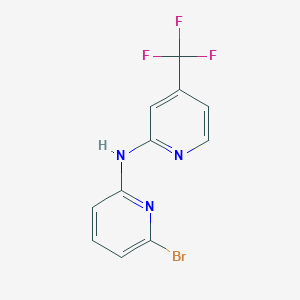
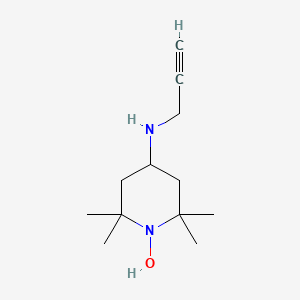
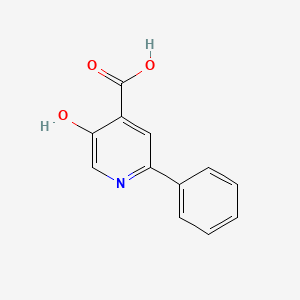
![Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13870471.png)
